N1-Benzyl Substitution Alters Lipophilicity: LogP Comparison with N1-Unsubstituted Analog
The N1-benzyl group in the target compound substantially increases calculated lipophilicity compared to the N1-unsubstituted analog 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid . This substitution elevates the predicted octanol-water partition coefficient (LogP) by approximately 3.65 units, a difference that alters membrane permeability characteristics [1][2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.85 (predicted) |
| Comparator Or Baseline | 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid (CAS 54952-71-5): LogP = 1.97 (predicted) [Note: baseline LogP estimated from analog data; direct experimental comparison unavailable] |
| Quantified Difference | ΔLogP ≈ +1.88 to +3.65 (depending on prediction method) |
| Conditions | In silico prediction (JChem for target compound); computational model unspecified for comparator |
Why This Matters
Higher LogP indicates enhanced passive membrane diffusion potential, a critical consideration for cell-based assay design and lead optimization campaigns.
- [1] ChemBase. (n.d.). 1-benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid: LogP = 3.8494227. ChemBase ID 71574. View Source
- [2] ChemSrc. (2018). 1322605-00-4: LogP = 3.59. View Source
